

Application Note: Large-Scale Synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (6-methoxypyridin-2-yl)carbamate*

Cat. No.: B153061

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Abstract

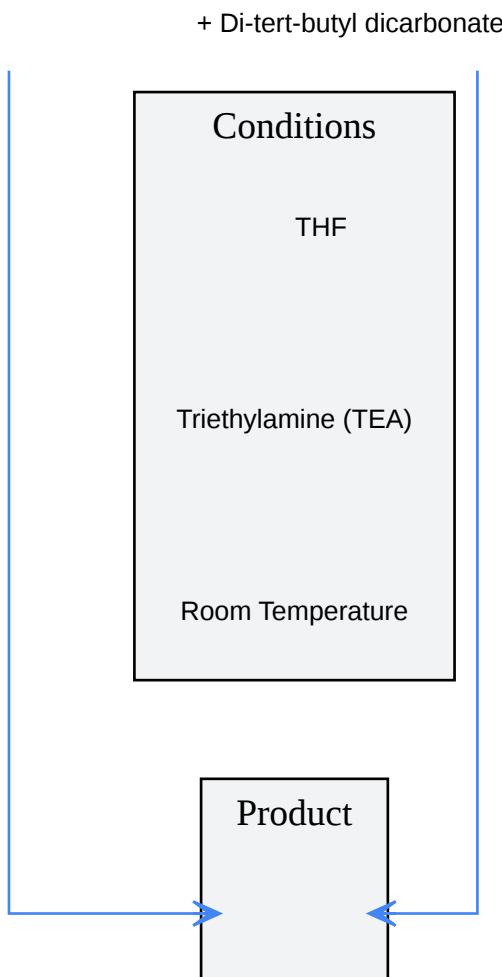
This application note provides a detailed and scalable protocol for the synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**, a key intermediate in the development of various pharmaceutical compounds. The described method utilizes the readily available starting material, 2-amino-6-methoxypyridine, and employs a robust N-Boc protection strategy suitable for industrial-scale production. This process is designed for high yield and purity while ensuring operational simplicity and safety.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. Its stability under a wide range of reaction conditions and the ease of its removal under mild acidic conditions make it an ideal choice for protecting amine functionalities.^[1] **tert-Butyl (6-methoxypyridin-2-yl)carbamate** serves as a crucial building block for various active pharmaceutical ingredients (APIs). Therefore, a reliable and scalable synthesis is of significant interest to researchers and professionals in drug development. This protocol outlines a straightforward and efficient procedure for the large-scale N-Boc protection of 2-amino-6-methoxypyridine.

Overall Reaction Scheme

The synthesis involves the reaction of 2-amino-6-methoxypyridine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a suitable base, such as triethylamine (TEA), in an appropriate organic solvent like tetrahydrofuran (THF).



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Caption: Chemical reaction for the synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**.

Experimental Protocol

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (kg)	Moles (mol)	Molar Ratio
2-Amino-6-methoxypyridine	17920-35-3	124.14[2]	10.0	80.55	1.0
Di-tert-butyl dicarbonate (Boc ₂ O)	24424-99-5	218.25	19.35	88.61	1.1
Triethylamine (TEA)	121-44-8	101.19	12.23	120.82	1.5
Tetrahydrofuran (THF)	109-99-9	72.11	100 L	-	-
Ethyl Acetate	141-78-6	88.11	150 L	-	-
Saturated Sodium Bicarbonate Solution	-	-	50 L	-	-
Brine	-	-	50 L	-	-
Anhydrous Sodium Sulfate	7757-82-6	142.04	5.0 kg	-	-

Equipment

- 250 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet.
- Addition funnel (25 L).
- Temperature probe.
- Condenser.

- Filtration apparatus suitable for large volumes.
- Rotary evaporator with a large-capacity flask (or other suitable solvent removal system).
- Drying oven.

Procedure

- Reaction Setup:
 - Ensure the 250 L reactor is clean, dry, and purged with nitrogen.
 - Charge the reactor with 2-amino-6-methoxypyridine (10.0 kg, 80.55 mol) and tetrahydrofuran (THF, 100 L).
 - Stir the mixture at room temperature (20-25 °C) until the solid is completely dissolved.
- Addition of Reagents:
 - Add triethylamine (12.23 kg, 120.82 mol) to the reactor.
 - In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (19.35 kg, 88.61 mol) in THF (20 L).
 - Slowly add the Boc₂O solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature for 4-6 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3][4]
- Work-up and Isolation:
 - Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the THF.

- Add ethyl acetate (100 L) to the residue and stir until a homogeneous solution is obtained.
- Transfer the solution to a separatory funnel and wash sequentially with:
 - Saturated sodium bicarbonate solution (2 x 25 L)
 - Brine (1 x 50 L)
- Dry the organic layer over anhydrous sodium sulfate (5.0 kg), stir for 30 minutes, and then filter.

- Purification and Drying:
 - Concentrate the filtrate under reduced pressure to obtain a crude solid.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.
 - Collect the purified crystals by filtration and wash with cold hexanes.
 - Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

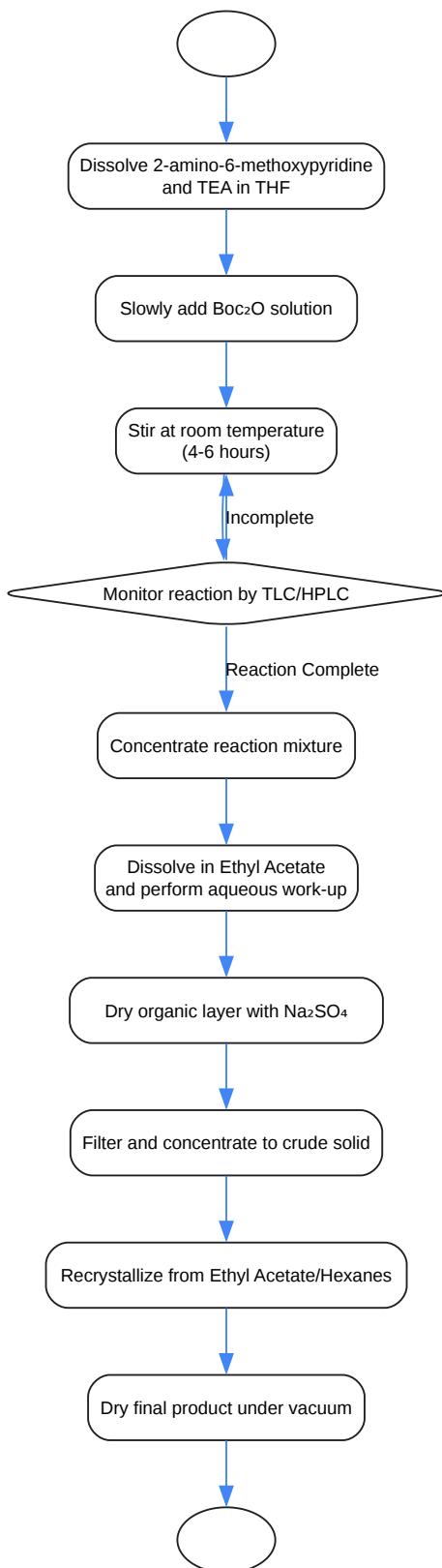
Expected Yield and Purity

Parameter	Expected Value
Yield	85-95%
Purity (HPLC)	>98%
Appearance	White to off-white solid

Visualized Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the large-scale synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**.

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Caption: Experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of **tert-Butyl (6-methoxypyridin-2-yl)carbamate**. The procedure is straightforward, uses readily available reagents, and is optimized for high yield and purity, making it suitable for large-scale industrial production in the pharmaceutical sector. Adherence to standard safety practices is essential during the execution of this protocol.

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